An In-depth Technical Guide to 2,4-Difluorobenzonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,4-Difluorobenzonitrile: Properties, Synthesis, and Applications
Foreword: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating physicochemical and biological properties. 2,4-Difluorobenzonitrile (DFBN) stands out as a preeminent example of a versatile fluorinated building block. Its unique electronic architecture, arising from the synergistic effects of two electron-withdrawing fluorine atoms and a cyano group on an aromatic ring, provides a powerful platform for constructing complex molecular targets. This guide offers an in-depth exploration of the core chemical properties, synthetic accessibility, and diverse applications of DFBN, tailored for researchers, chemists, and professionals in drug development.
Molecular Profile and Physicochemical Characteristics
2,4-Difluorobenzonitrile is a white to off-white crystalline solid at room temperature.[1] Its fundamental properties are summarized below, providing a foundational dataset for its use in synthesis and process development.
Table 1: Physicochemical Properties of 2,4-Difluorobenzonitrile
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 3939-09-1 | [2][3][4] |
| Molecular Formula | C₇H₃F₂N | [2][3][5] |
| Molecular Weight | 139.10 g/mol | [2][5] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 47-49 °C | [2][3] |
| Boiling Point | 181.6 ± 20.0 °C at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Flash Point | 63.6 ± 21.8 °C | [3] |
| InChIKey | LJFDXXUKKMEQKE-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC(=C(C=C1F)F)C#N |[5] |
Spectroscopic Signature: A Guide to Structural Verification
The unambiguous identification of 2,4-Difluorobenzonitrile relies on a combination of spectroscopic techniques. The data presented below are characteristic of the compound's unique electronic and vibrational environment.
Table 2: Key Spectroscopic Data for 2,4-Difluorobenzonitrile
| Technique | Solvent/Method | Characteristic Peaks/Signals | Reference(s) |
|---|---|---|---|
| ¹H NMR | CDCl₃ | Aromatic protons exhibit complex multiplets due to H-F and H-H coupling, typically in the range of 7.0-7.8 ppm. | [6] |
| ¹³C NMR | CDCl₃ | Aromatic carbons show signals between ~100-165 ppm, with large C-F coupling constants. The nitrile carbon (C≡N) appears around 110-120 ppm. Carbons attached to fluorine (C2, C4) show distinct doublet patterns. | [7][8] |
| FTIR | KBr Pellet/Nujol | Strong C≡N stretch at ~2230 cm⁻¹. Strong C-F stretching bands in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands are also present. | [9][10][11] |
| Mass Spec. (EI) | GC-MS | Molecular ion (M⁺) peak at m/z = 139. Key fragment ion at m/z = 112, corresponding to the loss of HCN. |[5] |
Synthesis: Accessing a Key Intermediate
The practical utility of a building block is contingent on its efficient and scalable synthesis. 2,4-Difluorobenzonitrile is commonly prepared via the dehydration of 2,4-difluorobenzamide, a robust and high-yielding method.
Experimental Protocol: Synthesis of 2,4-Difluorobenzonitrile via Dehydration
This protocol describes a laboratory-scale synthesis from 2,4-difluorobenzamide using phosphorus oxychloride (POCl₃) as the dehydrating agent.
Materials:
-
2,4-Difluorobenzamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, dissolve 2,4-difluorobenzamide (1.0 eq) in anhydrous DMF.
-
Cool the solution to -15 °C using an appropriate cooling bath.
-
Slowly add phosphorus oxychloride (5.0 eq) dropwise to the cooled solution, maintaining the internal temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at -15 °C for 30 minutes, then let it warm to room temperature.
-
Continue stirring at room temperature for approximately 7 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, slowly and carefully pour the reaction mixture into a vessel containing crushed ice with vigorous stirring. This will precipitate the solid product.
-
Isolate the crude 2,4-difluorobenzonitrile by vacuum filtration and wash the solid with cold water.
-
The product can be further purified by recrystallization or sublimation to yield a white crystalline solid.
Causality and Trustworthiness Note: The use of a powerful dehydrating agent like POCl₃ is critical for the efficient conversion of the primary amide to the nitrile. The reaction is performed at low initial temperatures to control the exothermic nature of the POCl₃ addition. Pouring the reaction mixture onto ice serves a dual purpose: it hydrolyzes the excess POCl₃ and phosphorus-containing byproducts while simultaneously precipitating the less polar organic product. This self-validating system ensures a high-yield synthesis with a straightforward purification process.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,4-Difluorobenzonitrile.
Chemical Reactivity: A Hub for Molecular Elaboration
The reactivity of 2,4-difluorobenzonitrile is dominated by two key features: the activated aromatic ring and the versatile nitrile functional group.
Nucleophilic Aromatic Substitution (SₙAr)
Expertise & Causality: The powerful electron-withdrawing effects of the ortho-fluorine and para-cyano group render the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles. The fluorine atom at the C4 position (para to the nitrile) is particularly activated and sterically accessible, making it the primary site for substitution.[1] This high degree of regioselectivity is a cornerstone of its utility in targeted synthesis.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).
General Protocol: SₙAr with an Alcohol Nucleophile
-
To a dry flask under an inert atmosphere, add 2,4-difluorobenzonitrile (1.0 eq), an alcohol (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add an anhydrous polar aprotic solvent, such as DMF or DMSO.
-
Heat the mixture with stirring. The reaction temperature can range from room temperature to >100 °C depending on the nucleophilicity of the alcohol.
-
Monitor the reaction to completion.
-
Perform an aqueous workup to remove the base and solvent, followed by extraction and purification (e.g., column chromatography) to isolate the corresponding aryl ether.
Transformations of the Nitrile Group
The cyano group is a versatile functional handle that can be converted into several other important moieties.
-
Reduction to Amines: The nitrile can be reduced to a primary amine (2,4-difluorobenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using Raney Nickel).[12][13] This transformation is crucial for introducing a key pharmacophore in many drug molecules.
-
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile can be hydrolyzed to form 2,4-difluorobenzoic acid.
-
Reaction with Organometallics: Grignard reagents or organolithium compounds add to the nitrile carbon to form, after hydrolysis, ketones.
Experimental Protocol: Reduction to 2,4-Difluorobenzylamine
This protocol describes a catalytic hydrogenation method.
Materials:
-
2,4-Difluorobenzonitrile
-
Raney Nickel (catalyst)
-
2-Propanol (solvent)
-
Aqueous Ammonia (25%)
-
Hydrogen gas source
-
High-pressure reactor
Procedure:
-
Charge a high-pressure reactor with Raney Nickel, 2-propanol, and aqueous ammonia.[12]
-
Seal the reactor and flush sequentially with nitrogen and then with hydrogen gas.
-
Heat the mixture to 60-80 °C and pressurize with hydrogen to 10 kg/cm ².[12]
-
Prepare a solution of 2,4-difluorobenzonitrile in 2-propanol.
-
Feed the nitrile solution into the reactor at a controlled rate over several hours while maintaining temperature and pressure.[12]
-
After the addition is complete, continue the reaction until GC analysis confirms the consumption of the starting material.
-
Cool the reactor to room temperature, carefully vent the hydrogen pressure, and flush with nitrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Concentrate the filtrate to remove ammonia and water. The crude 2,4-difluorobenzylamine can then be purified by vacuum distillation.[12]
Applications in Drug Discovery and Materials Science
The true value of 2,4-difluorobenzonitrile is realized in its application as a cornerstone intermediate in the synthesis of high-value molecules.
Medicinal Chemistry Keystone
The 2,4-difluorophenyl motif is a privileged structure in medicinal chemistry. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and increase bioavailability.
-
Antiviral Agents: The derivative, 2,4-difluorobenzylamine, is a critical intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir.[14]
-
Alzheimer's Disease Research: 2,4-Difluorobenzonitrile has been utilized as a building block for functionalized triazolopyrimidine derivatives, which have been studied for their potential in treating Alzheimer's disease.[1] These compounds are often designed as multi-target agents, for instance, inhibiting cholinesterases.[15][16][17]
-
Other Therapeutic Areas: It serves as a precursor for antifungal agents, kinase inhibitors, and novel androgen receptor antagonists.
Synthetic Pathway Visualization
Caption: General synthetic routes from DFBN to complex APIs.
Advanced Materials
-
High-Performance Polymers: 2,4-Difluorobenzonitrile undergoes polycondensation reactions with bisphenols to form cyclic oligoethers and poly(benzonitrile ether)s, which are materials with high thermal stability.[2]
-
Organic Electronics: It is used to synthesize fluorinated tetrazole ligands.[1] These ligands can form iridium complexes that exhibit strong blue light photoluminescence, making them promising candidates for use in Organic Light-Emitting Diodes (OLEDs) and as photoredox catalysts.[1]
Safety and Handling
2,4-Difluorobenzonitrile is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin irritation and serious eye irritation.[2] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
2,4-Difluorobenzonitrile is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its predictable regioselectivity in SₙAr reactions, coupled with the synthetic versatility of its nitrile group, provides chemists with a reliable and powerful platform for innovation. From life-saving pharmaceuticals to next-generation electronic materials, the influence of this fluorinated building block is both profound and expanding, underscoring the critical role of rational design in advancing chemical sciences.
References
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PubChem. (n.d.). 2,4-Difluorobenzonitrile. National Center for Biotechnology Information. Available at: [Link]
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MDPI. (n.d.). Triazolopyridopyrimidine: A New Scaffold for Dual-Target Small Molecules for Alzheimer's Disease Therapy. Available at: [Link]
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ResearchGate. (2025). Synthesis and screening of triazolopyrimidine scaffold as multi-functional agents for Alzheimer's disease therapies. Available at: [Link]
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Bentham Science. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
- Google Patents. (n.d.). CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.
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PubMed. (n.d.). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Available at: [Link]
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ResearchGate. (2025). (PDF) Triazolopyridopyrimidine: A New Scaffold for Dual-Target Small Molecules for Alzheimer's Disease Therapy. Available at: [Link]
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SpectraBase. (2025). 2,4-Difluorobenzonitrile - Optional[1H NMR] - Spectrum. Available at: [Link]
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NIST. (n.d.). 2,5-Difluorobenzonitrile. WebBook. Available at: [Link]
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ResearchGate. (2016). (PDF) FTIR and Raman spectra of 2,4-difluorobenzonitrile. Available at: [Link]
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Chemsrc. (2025). 2,4-Difluorobenzonitrile | CAS#:3939-09-1. Available at: [Link]
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ResearchGate. (2016). FT-IR and FT-Raman Spectra of 2,6-Difluorobenzonitrile. Available at: [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
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